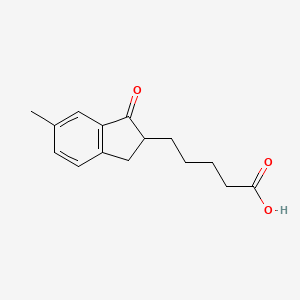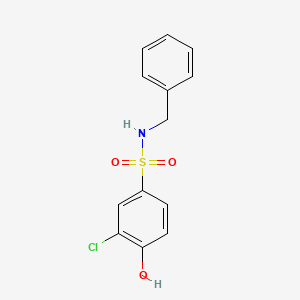![molecular formula C14H18N4O B14358595 6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 90167-20-7](/img/structure/B14358595.png)
6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine is a compound belonging to the pyrimidine class of heterocyclic organic compounds. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound features a propoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-propoxybenzyl chloride with 2,4-diaminopyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the propoxyphenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminopyrimidine: A simpler pyrimidine derivative with similar core structure but lacking the propoxyphenyl group.
4-Propoxybenzylamine: Contains the propoxyphenyl group but lacks the pyrimidine ring.
Uniqueness
6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to the combination of the pyrimidine ring and the propoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
90167-20-7 |
|---|---|
Fórmula molecular |
C14H18N4O |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
6-[(4-propoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O/c1-2-7-19-12-5-3-10(4-6-12)8-11-9-13(15)18-14(16)17-11/h3-6,9H,2,7-8H2,1H3,(H4,15,16,17,18) |
Clave InChI |
QQLYQZPWBQCIFN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)CC2=CC(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


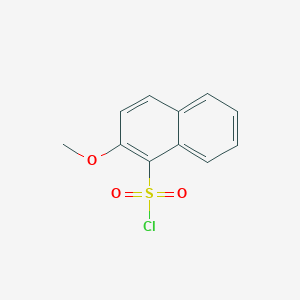
![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
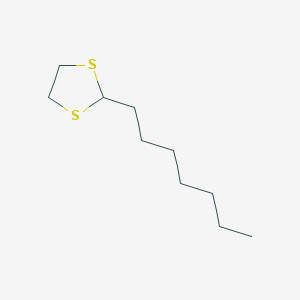
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)


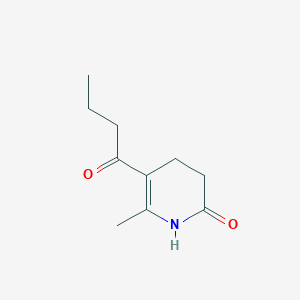
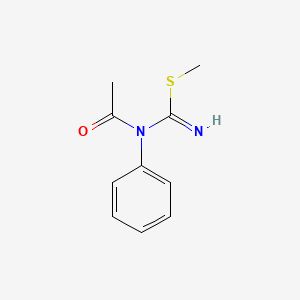
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)

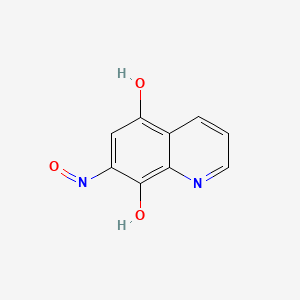
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
